alpha-Sanshool
Overview
Description
Alpha-Sanshool is a polyunsaturated fatty acid amide found in plants from the genus Zanthoxylum. It is primarily responsible for the numbing and tingling sensation experienced when consuming foods containing Sichuan peppercorns and other related spices . The compound’s name is derived from the Japanese term for Japanese pepper, “sanshō,” combined with the suffix “-ol,” indicating an alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Sanshool can be synthesized through several methods. One efficient route involves the preparation of a (2E,6Z,8E,10E)-tetraene precursor using a highly selective Wittig reaction . This reaction employs a newly synthesized phosphonium salt with low deliquescence and long-term stability, yielding the desired Z-form tetraene . The synthesis begins with the oxidation of 4-bromobutan-1-ol using pyridinium chlorochromate (PCC), followed by a series of steps to form the final product .
Industrial Production Methods
Industrial production of this compound often involves modifications of existing synthetic methods to enhance yield and stability. For instance, the use of non-deliquescent phosphonium salts under low-temperature conditions has been shown to improve the overall efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-Sanshool undergoes various chemical reactions, including:
Oxidation: The compound is prone to oxidation, which can lead to degradation and loss of activity.
Isomerization: The conjugated triene structure of this compound is susceptible to isomerization, affecting its stability.
Polymerization: Under certain conditions, this compound can undergo polymerization, leading to the formation of larger, less active molecules.
Common Reagents and Conditions
Isomerization: The use of selective phosphonium salts helps to control the isomerization process during synthesis.
Major Products Formed
The primary product formed from these reactions is this compound itself, with potential by-products including various isomers and oxidized derivatives .
Scientific Research Applications
Alpha-Sanshool has a wide range of scientific research applications:
Mechanism of Action
Alpha-Sanshool exerts its effects by interacting with specific molecular targets and pathways. It is an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain integration . Additionally, this compound inhibits tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18, contributing to its numbing and tingling effects . The compound excites D-hair afferent nerve fibers, a subset of sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .
Comparison with Similar Compounds
Alpha-Sanshool is unique among similar compounds due to its specific structure and sensory effects. Similar compounds include:
Hydroxy-alpha-Sanshool: Another polyunsaturated fatty acid amide found in Zanthoxylum species, responsible for similar sensory effects.
Spilanthol: A related compound with similar numbing and tingling properties, often found in the plant Spilanthes acmella.
This compound’s unique combination of sensory effects and molecular interactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYHCVXUCYYJT-UEOYEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319143 | |
Record name | Sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-97-2 | |
Record name | Sanshool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanshool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neoherculin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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